Carbamic acid;(2-propan-2-ylphenyl)methanol
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Overview
Description
Carbamic acid;(2-propan-2-ylphenyl)methanol is a chemical compound with the molecular formula C11H17NO3 It is a derivative of carbamic acid and contains a phenyl group substituted with an isopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid derivatives typically involves the reaction of amines with carbon dioxide. For carbamic acid;(2-propan-2-ylphenyl)methanol, the synthesis can be achieved through the reaction of 2-propan-2-ylphenylamine with carbon dioxide in the presence of a suitable base, such as 1,1,3,3-tetramethylguanidine (TMG). The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to form the desired carbamic acid derivative .
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the reaction of the amine precursor with carbon dioxide in the presence of a catalyst or base, followed by purification steps to isolate the desired product. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;(2-propan-2-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamic acid moiety can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid;(2-propan-2-ylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of carbamic acid;(2-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
Methyl carbamate: An ester derivative with the formula H2NCOOCH3.
Ethyl carbamate: Another ester derivative with the formula H2NCOOC2H5.
Uniqueness
Carbamic acid;(2-propan-2-ylphenyl)methanol is unique due to the presence of the isopropyl and hydroxymethyl groups on the phenyl ring. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
87980-64-1 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
carbamic acid;(2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H14O.CH3NO2/c1-8(2)10-6-4-3-5-9(10)7-11;2-1(3)4/h3-6,8,11H,7H2,1-2H3;2H2,(H,3,4) |
InChI Key |
IWFMGAJHZWTFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CO.C(=O)(N)O |
Origin of Product |
United States |
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